molecular formula C10H6BrF2NO B8441361 4-Bromo-3,8-difluoro-6-methoxyquinoline CAS No. 724788-56-1

4-Bromo-3,8-difluoro-6-methoxyquinoline

Cat. No.: B8441361
CAS No.: 724788-56-1
M. Wt: 274.06 g/mol
InChI Key: JMEQAPKTTNTSNC-UHFFFAOYSA-N
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Description

4-Bromo-3,8-difluoro-6-methoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine atoms at positions 3 and 8, and a methoxy group at position 6. Its molecular formula is C₁₀H₆BrF₂NO, with a molecular weight of 290.06 g/mol.

Properties

CAS No.

724788-56-1

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

4-bromo-3,8-difluoro-6-methoxyquinoline

InChI

InChI=1S/C10H6BrF2NO/c1-15-5-2-6-9(11)8(13)4-14-10(6)7(12)3-5/h2-4H,1H3

InChI Key

JMEQAPKTTNTSNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C(=C1)F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-3,8-difluoro-6-methoxyquinoline can be contextualized by comparing it to related quinoline derivatives. Key differences in substituent patterns, synthesis routes, and physicochemical properties are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3,8-difluoro-6-methoxyquinoline Br (C4), F (C3, C8), OCH₃ (C6) C₁₀H₆BrF₂NO 290.06 High electronegativity; potential kinase inhibition N/A
4-Bromo-6-methoxy-7-methylquinoline Br (C4), OCH₃ (C6), CH₃ (C7) C₁₁H₁₀BrNO 266.11 Moderate lipophilicity; fluorescence probes
8-Bromo-6-(trifluoromethoxy)quinoline Br (C8), OCF₃ (C6) C₁₀H₅BrF₃NO 308.05 Enhanced lipophilicity; agrochemical intermediates
4-Bromo-6,7-dimethoxyquinoline Br (C4), OCH₃ (C6, C7) C₁₁H₁₀BrNO₂ 282.11 Dual electron-donating groups; antitumor research
7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one Br (C7), OCF₃ (aryl) C₁₇H₉BrF₃N₃O₂ 428.17 Rigid heterocyclic core; GABA receptor modulation

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The presence of bromine and fluorine in 4-Bromo-3,8-difluoro-6-methoxyquinoline enhances electrophilicity at the quinoline core, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, trifluoromethoxy (OCF₃) groups in 8-Bromo-6-(trifluoromethoxy)quinoline increase steric bulk and lipophilicity, impacting membrane permeability. Methoxy vs. Methyl: Methoxy groups (electron-donating) improve solubility in polar solvents compared to methyl groups, as seen in 4-Bromo-6-methoxy-7-methylquinoline.

Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl/heteroaryl groups to brominated quinolines. For example, 6-Bromo-3-(4-((dimethylamino)methyl)phenyl)quinoline derivatives are synthesized using Pd(0) catalysts.

Physicochemical Properties: Melting Points: Related brominated quinolines exhibit melting points between 120–225°C (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline melts at 223–225°C). Stability: Fluorine substituents enhance metabolic stability and resistance to oxidation compared to chlorine or methoxy groups.

Biological Relevance: Compounds like 4-Bromo-6,7-dimethoxyquinoline are explored for antitumor activity due to their planar aromatic systems, which intercalate DNA. The difluoro substitution in the target compound may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

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